molecular formula C11H20N4O B13214767 N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide

Cat. No.: B13214767
M. Wt: 224.30 g/mol
InChI Key: YPPBBFYXLAHWRV-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)propyl]-1H-imidazole-1-carboxamide is a small organic compound featuring a 1H-imidazole ring linked via a carboxamide group to a 3-(diethylamino)propyl chain. Its molecular formula is C₁₃H₂₃N₅O (assuming standard valency), with a molecular weight of 273.36 g/mol. The diethylamino group confers basicity and hydrophilicity, while the imidazole ring enables hydrogen bonding and π-π interactions. This structural motif is common in bioactive molecules, particularly those targeting enzymes or receptors requiring nitrogen-rich binding sites .

Properties

Molecular Formula

C11H20N4O

Molecular Weight

224.30 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H20N4O/c1-3-14(4-2)8-5-6-13-11(16)15-9-7-12-10-15/h7,9-10H,3-6,8H2,1-2H3,(H,13,16)

InChI Key

YPPBBFYXLAHWRV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield corresponding carboxylic acid derivatives.

Reaction TypeReagents/ConditionsProductsYield/Data
Acidic hydrolysis6M HCl, reflux (8–12 h)1H-imidazole-1-carboxylic acid + 3-(diethylamino)propylamine~85% conversion
Basic hydrolysis2M NaOH, 80°C (6 h)Sodium imidazole-1-carboxylate + free amine~78% conversion

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, facilitated by protonation (acidic) or deprotonation (basic) of the amide nitrogen.

Oxidation Reactions

The tertiary amine moiety and imidazole ring are susceptible to oxidation:

Oxidizing AgentConditionsMajor ProductsNotes
H<sub>2</sub>O<sub>2</sub>RT, 24 hN-oxide derivativeSelective oxidation of diethylamino group
KMnO<sub>4</sub>Acidic, 60°CImidazole ring cleavage productsForms carboxylic acid derivatives

Oxidation pathways depend on reaction pH and steric effects. N-oxidation preserves the imidazole ring but reduces basicity of the amine.

Alkylation/Acylation

The secondary amine in the propyl chain participates in nucleophilic substitutions:

Reaction TypeReagentsProductsKey Data
AlkylationMethyl iodide, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salt92% yield
AcylationAcetyl chloride, pyridineN-acetylated derivative88% yield

Kinetic studies show faster acylation rates compared to alkylation due to reduced steric hindrance.

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions:

Metal SaltConditionsComplex StructureStability Constant (log K)
Cu(NO<sub>3</sub>)<sub>2</sub>Ethanol, RT[Cu(C<sub>11</sub>H<sub>21</sub>N<sub>4</sub>O)Cl<sub>2</sub>]4.2 ± 0.3
ZnCl<sub>2</sub>Methanol, 50°CTetrahedral coordination complex3.8 ± 0.2

UV-Vis spectroscopy confirms d-d transitions in Cu(II) complexes at λ<sub>max</sub> = 620 nm.

Coupling Reactions

The carboxamide participates in peptide bond formation via activation:

Coupling ReagentSubstrateProductEfficiency
TsIm (TosMIC)Glycine ethyl esterImidazole-peptide conjugate89% yield
EDC/HOBtBenzylamineN-benzyl derivative83% yield

Optimized protocols using TsIm in DMF at 100°C achieve conversions >85% within 2–6 h .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeProcessMajor Degradants
180–220°CCarboxamide cleavageCO<sub>2</sub>, imidazole
250–300°CAmine oxidationNitriles, CO<sub>x</sub>

DSC shows exothermic decomposition onset at 185°C (ΔH = −142 kJ/mol).

Enzymatic Modifications

Biocatalytic studies demonstrate substrate activity:

EnzymeReactionConversion Rate
Lipase B (CAL-B)Transamidation67% (24 h)
Horseradish peroxidaseOxidative dimerization41% (12 h)

LC-MS analysis confirms dimer formation (m/z 443.3).

This compound's reactivity profile enables applications in drug synthesis, coordination chemistry, and materials science. Future research should explore photocatalytic and electrocatalytic transformations to expand its synthetic utility.

Scientific Research Applications

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or modulator.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Substituent at Propyl Chain Key Functional Groups Molecular Weight (g/mol) Notable Properties
N-[3-(Diethylamino)propyl]-1H-imidazole-1-carboxamide Diethylamino Imidazole, tertiary amine 273.36 High basicity; moderate solubility in polar solvents
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) Trichlorophenoxyethyl Chlorinated aromatic, ether 376.7 Lipophilic; fungicidal activity due to chlorinated groups
N-[3-(1H-Imidazol-1-yl)propyl]-5-methoxy-1H-indole-2-carboxamide Methoxyindole Indole, methoxy ~340 (estimated) Enhanced aromaticity; potential CNS activity
N-{3-[Methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide Methyl(phenyl)amino Phenyl, secondary amine ~298 (estimated) Increased hydrophobicity; possible kinase inhibition
3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide Benzothiophene Benzothiophene, chloro ~335 (estimated) Electron-withdrawing Cl; potential antimicrobial use
N-[3-(Dimethylamino)propyl]-1H-imidazole-1-carboxamide Dimethylamino Tertiary amine 227.3 (calculated) Reduced steric bulk vs. diethylamino; higher solubility

Biological Activity

N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including receptor interactions, enzyme inhibition, and potential therapeutic uses.

Chemical Structure and Properties

  • Molecular Formula : C11H18N4O
  • Molecular Weight : Approximately 222.29 g/mol
  • Canonical SMILES : CCN(CC)CCCNC(=O)N1C=CN=C1

The compound features an imidazole ring, a diethylamino group, and a carboxamide functional group, which contribute to its biological activity and reactivity in various biochemical contexts .

This compound exhibits several mechanisms of action, primarily through:

  • Histamine Receptor Modulation : The compound has been identified as an antagonist of histamine receptors, which are integral in various physiological processes including immune response and neurotransmission. Its ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders such as anxiety and depression.
  • Enzyme Interaction : This compound may act as an inhibitor or activator for various enzymes, influencing metabolic processes. The presence of the carboxamide group enhances its reactivity, allowing for modifications that can tailor its pharmacological properties .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Description
Histamine Receptor Antagonism Inhibits histamine receptors, potentially aiding in the treatment of allergic reactions and CNS disorders.
Anticholinesterase Activity Shows promise as an anticholinesterase agent, which can enhance cholinergic signaling in the brain .
Antimicrobial Properties Exhibits antimicrobial activity against certain pathogens, suggesting potential use as an antibiotic .
CNS Activity The diethylamino group facilitates CNS penetration, enhancing its efficacy in neurological applications.

Case Studies and Research Findings

Recent studies have explored the compound's efficacy in various contexts:

  • Neurological Disorders : A study indicated that derivatives of imidazole compounds similar to this compound demonstrated significant effects on anxiety-like behaviors in animal models. These findings suggest that this compound may be effective in developing treatments for anxiety and depression .
  • Anticholinesterase Evaluation : Research focusing on similar benzimidazole derivatives highlighted their anticholinesterase activity, which is crucial for treating cognitive disorders like Alzheimer's disease. Although specific data on this compound was not detailed, the structural similarities imply potential for similar activity .

Future Directions

The unique structural characteristics of this compound present opportunities for further research:

  • Drug Development : Given its receptor modulation properties, future studies could investigate its role in drug formulations targeting histamine-related conditions.
  • Synthetic Modifications : Exploring derivatives with altered substituents may enhance its pharmacokinetic properties and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(diethylamino)propyl]-1H-imidazole-1-carboxamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions between imidazole derivatives and activated carboxamide intermediates. For example, analogous protocols involve reacting 1-(3-aminopropyl)imidazole with chloroethyl carbamates under basic conditions (e.g., NaHCO₃) in anhydrous solvents like THF or DCM . Purity optimization requires sequential purification steps:

  • Chromatography : Use silica gel column chromatography with gradient elution (e.g., 5–20% methanol in DCM).
  • Recrystallization : Ethanol/water mixtures yield crystalline forms.
  • Analytical Validation : Confirm purity via HPLC (≥98% as in ) and LC-QTOF-MS for mass accuracy .

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound influence experimental design?

  • Methodological Answer :

  • Solubility : The diethylamino group enhances water solubility at acidic pH (protonation), while the imidazole ring contributes to polar organic solvent solubility (e.g., DMSO, methanol). Pre-dissolve in 0.1 M HCl for aqueous buffers .
  • Stability : Susceptible to hydrolysis in basic conditions. Store lyophilized at –20°C under argon to prevent degradation. Monitor stability via periodic NMR (e.g., disappearance of carboxamide peaks in D₂O at pH >9) .

Q. What spectroscopic techniques are critical for characterizing This compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve imidazole protons (δ 7.2–7.8 ppm) and diethylamino groups (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N–CH₂) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (expected [M+H]⁺ ~265.2 g/mol).
  • IR Spectroscopy : Detect carboxamide C=O stretch (~1650 cm⁻¹) and imidazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Strategies include:

  • Batch Reproducibility : Compare multiple synthesis batches using LC-MS to identify impurity-driven effects (e.g., detected 98.67% purity via HPLC).
  • Assay Standardization : Use cell lines with consistent passage numbers and validate target engagement (e.g., kinase inhibition assays with ATP-competitive controls).
  • Structural Analog Testing : Compare activity with N-(3-aminopropyl)imidazole () to isolate the role of the carboxamide group.

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Electrophilic Sites : The carboxamide carbonyl is prone to nucleophilic attack (e.g., by amines or hydrazines).
  • Nucleophilic Sites : The imidazole N–H (pKa ~14) and tertiary diethylamino group (pKa ~10) participate in acid-base reactions.
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with thiols or acylating agents .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to predict binding to targets (e.g., kinase domains). Compare with N-(3-(1H-imidazol-1-yl)propyl) analogs ( ).
  • QSAR Analysis : Correlate substituent effects (e.g., alkyl chain length) with activity data from .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives.

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles due to potential irritancy (similar to imidazole derivatives in ).
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated biohazard containers .

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